3-Guanidinopropanoic acid hydrochloride, also known as β-Guanidinopropionic acid, is an organic compound classified under guanidines, which are characterized by the presence of a guanidine moiety. This compound has garnered interest due to its physiological effects and potential applications in various scientific fields. It is commonly used as a creatine analog and has been studied for its role in metabolic processes.
The synthesis of 3-Guanidinopropanoic acid hydrochloride can be achieved through several methods, primarily involving the reaction of precursor compounds under controlled conditions.
3-Guanidinopropanoic acid hydrochloride has a distinct molecular structure characterized by a propanoic acid backbone with a guanidine functional group.
The compound exhibits a three-dimensional structure that influences its reactivity and interaction with biological systems.
3-Guanidinopropanoic acid hydrochloride participates in various chemical reactions due to its functional groups:
The mechanism of action for 3-Guanidinopropanoic acid hydrochloride primarily revolves around its role as a creatine analog:
3-Guanidinopropanoic acid hydrochloride has several scientific uses:
The biochemical significance of guanidino compounds began with Adolf Strecker’s isolation of guanidine in 1861 [10]. 3-Guanidinopropanoic acid (β-guanidinopropionic acid, β-GPA), a structural analog of creatine, emerged from metabolic studies of the creatine biosynthesis pathway in the mid-20th century. It was identified as a natural intermediate formed via L-arginine:glycine amidinotransferase (AGAT), which catalyzes the transamidation of arginine and β-alanine [1] [4]. Early pharmacological investigations revealed its unique ability to competitively inhibit cellular creatine uptake and deplete phosphocreatine stores, leading to chronic activation of AMP-activated protein kinase (AMPK) – a property distinguishing it from other guanidino derivatives [3] [6].
The 1990s marked a pivotal shift when researchers discovered β-GPA’s antihyperglycemic properties in animal models of non-insulin-dependent diabetes mellitus (NIDDM). Seminal work demonstrated that β-GPA reduced plasma glucose levels in diabetic ob/ob mice and KKAʏ mice and enhanced glucose disposal in rhesus monkeys [3] [4]. This spurred extensive analog development to enhance efficacy and mitigate muscle accumulation. A 2001 Journal of Medicinal Chemistry study synthesized >50 analogs, identifying aminoguanidinoacetic acid (compound 69) as a superior candidate with retained antidiabetic activity but reduced susceptibility to creatine kinase-mediated phosphorylation [2]. Patent literature further highlights derivatives like 4-guanidinobutyric acid and bioisosteric replacements of the carboxylic acid/guanidine groups [3] [9].
Table 1: Key Guanidino Compounds in Metabolic Research
Compound Name | Chemical Structure | Primary Biological Role |
---|---|---|
Guanidine | HNC(=NH)NH₂ | Baseline compound; uremic toxin |
Creatine | HN=C(N)N(CH₃)CH₂COOH | Cellular energy buffering |
β-Guanidinopropionic acid | HN=C(N)NHCH₂CH₂COOH | AMPK activator; antidiabetic agent |
Guanidinoacetic acid | HN=C(N)NHCH₂COOH | Creatine precursor |
Aminoguanidinoacetic acid | HN=C(NH₂)NHCH₂COOH | Improved antidiabetic analog of β-GPA |
AMPK Activation and Metabolic Reprogrammingβ-GPA’s primary therapeutic mechanism involves chronic AMPK activation via creatine kinase inhibition. By depleting phosphocreatine and ATP, β-GPA elevates the AMP:ATP ratio, triggering AMPK phosphorylation at Thr172. This initiates catabolic pathways (fatty acid oxidation, glucose uptake) while suppressing anabolic processes (lipogenesis, protein synthesis) [1] [6] [7]. Studies in HET3 mice show this effect is age-dependent: young mice (7–8 months) exhibit robust AMPK activation and improved glucose tolerance, whereas older mice (18–19 months) display blunted AMPK sensitivity but retained benefits in fat metabolism and lean mass preservation [1].
Mitochondrial Biogenesis and Insulin SensitizationChronic β-GPA administration remodels skeletal muscle metabolism by:
Table 2: Metabolic Effects of β-GPA in Preclinical Models
Physiological Parameter | Effect of β-GPA | Model System | Key Mechanism |
---|---|---|---|
Plasma glucose | ↓ 25–40% | KKAʏ mice [3] | Enhanced muscle glucose disposal |
Respiratory exchange ratio | ↓ 0.94 → 0.88 [1] | Aged mice | Increased fat oxidation |
Mitochondrial density | ↑ 1.8-fold [7] | C2C12 myotubes | AMPK/PGC-1α activation |
Insulin sensitivity | ↑ Glucose uptake (2.1-fold) [7] | Rhesus monkeys | GLUT4 translocation |
Adipose tissue mass | ↓ Selective reduction [3] | ob/ob mice | Enhanced lipid utilization |
Comparative Efficacy with Conventional TherapeuticsUnlike metformin (a complex I inhibitor), β-GPA:
Obesity Applicationsβ-GPA reduces adiposity by elevating whole-body energy expenditure. In diet-induced obese mice, it shifts substrate utilization toward lipids, evidenced by reduced respiratory exchange ratios (RER) and increased expression of fatty acid transporters (CD36, FATP1) [3] [6]. Notably, it selectively reduces white adipose mass without inducing muscle catabolism in healthy juveniles when dosed appropriately [6].
CAS No.: 120-22-9
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8